6-Methoxyisoquinoline-1-carboximidamide
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Overview
Description
6-Methoxyisoquinoline-1-carboximidamide is a chemical compound with the molecular formula C11H11N3O It is a derivative of isoquinoline, featuring a methoxy group at the 6-position and a carboximidamide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyisoquinoline-1-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyisoquinoline.
Formation of Carboximidamide Group: The carboximidamide group can be introduced through a reaction with cyanamide under acidic conditions, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyisoquinoline-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxyisoquinoline-1-carboximidamide.
Reduction: Formation of 6-methoxyisoquinoline-1-amine.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxyisoquinoline-1-carboximidamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyisoquinoline: Lacks the carboximidamide group but shares the methoxy substitution.
6-Methoxyquinoline: Similar structure but with a quinoline core instead of isoquinoline.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A reduced form of isoquinoline with a methoxy group.
Uniqueness
6-Methoxyisoquinoline-1-carboximidamide is unique due to the presence of both the methoxy and carboximidamide groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C11H11N3O |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-methoxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H11N3O/c1-15-8-2-3-9-7(6-8)4-5-14-10(9)11(12)13/h2-6H,1H3,(H3,12,13) |
InChI Key |
LFBALBFFPQCZFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)C(=N)N |
Origin of Product |
United States |
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